Product packaging for Hexadeca-10,12,14-trien-1-ol(Cat. No.:CAS No. 122182-48-3)

Hexadeca-10,12,14-trien-1-ol

Cat. No.: B14127506
CAS No.: 122182-48-3
M. Wt: 236.39 g/mol
InChI Key: MCHQISQIMHEGAY-UHFFFAOYSA-N
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Description

Hexadeca-10,12,14-trien-1-ol is a long-chain fatty alcohol characterized by a conjugated triene system, a structural motif of significant interest in chemical ecology and organic synthesis. Compounds of this class are frequently investigated as potential pheromone components or intermediates in the synthesis of complex natural products. The specific geometry of its double bonds (e.g., (E,Z,E)) is critical to its biological activity and chemical behavior, influencing its interaction with biological receptors and its reactivity in chemical transformations. Researchers utilize this compound as a key standard and building block in the development of insect pheromone blends, studies of structure-activity relationships, and methodologies for stereoselective synthesis of polyene chains. Its applications extend to serving as a substrate in catalytic hydrogenation studies and cycloaddition reactions, where the conjugated system can undergo selective transformations. This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the specific safety data sheet (SDS) and handle the compound using appropriate personal protective equipment (PPE) within a well-ventilated fume hood.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H28O B14127506 Hexadeca-10,12,14-trien-1-ol CAS No. 122182-48-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122182-48-3

Molecular Formula

C16H28O

Molecular Weight

236.39 g/mol

IUPAC Name

hexadeca-10,12,14-trien-1-ol

InChI

InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-7,17H,8-16H2,1H3

InChI Key

MCHQISQIMHEGAY-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CCCCCCCCCCO

Origin of Product

United States

Occurrence and Biological Context of Polyene Alcohols

Microbial Metabolism and Biosynthesis of Related Long-Chain Alcohols

The biosynthesis of long-chain alcohols like Hexadeca-10,12,14-trien-1-ol in nature, particularly insect pheromones, originates from primary metabolism, specifically fatty acid synthesis. frontiersin.org The advent of metabolic engineering has enabled the transfer and optimization of these natural pathways into microbial hosts, such as the yeasts Saccharomyces cerevisiae and Yarrowia lipolytica, for sustainable production. engconfintl.orgresearchgate.net

The generalized biosynthetic pathway involves several key enzymatic steps:

Precursor Synthesis: The process begins with the de novo synthesis of saturated fatty acids by fatty acid synthase (FAS). The primary products are typically palmitoyl-CoA (C16) and stearoyl-CoA (C18). nih.gov

Desaturation: This is the most critical step for generating diversity. A series of specific fatty-acyl-CoA desaturases (FADs) introduce double bonds at precise locations and with specific (Z or E) geometry. frontiersin.org The biosynthesis of a conjugated triene like this compound from its C16 precursor, palmitoyl-CoA, would require the sequential action of highly specific desaturases to create the conjugated system at the Δ10, Δ12, and Δ14 positions. The evolution of novel desaturase gene subfamilies, such as the Δ11-desaturases in moths, has been a key driver in the diversification of pheromone structures. nih.gov Some desaturases have been shown to catalyze multiple, consecutive desaturations to form conjugated dienes, and it is plausible that a similar mechanism or a series of distinct enzymes could produce a triene system. nih.gov

Chain Modification (Optional): In some biosynthetic pathways, the fatty acid chain may be shortened via β-oxidation or elongated by elongase enzymes before the final steps. frontiersin.org

Reduction to Alcohol: The final step in forming the alcohol is the reduction of the activated carboxyl group of the fatty acyl-CoA. This reaction is catalyzed by a class of enzymes known as fatty-acyl-CoA reductases (FARs). frontiersin.org These enzymes convert the fatty acyl intermediate into the corresponding primary alcohol. The expression of specific FARs from insects in yeast is a cornerstone of microbial pheromone production. google.com

While the exact enzymatic pathway for this compound has not been explicitly elucidated in the scientific literature, a plausible route can be hypothesized based on these established principles. Starting with palmitoyl-CoA (16:CoA), a sequence of desaturase enzymes would introduce the three conjugated double bonds, followed by the action of a FAR to produce the final alcohol.

The engineering of yeast for pheromone production mimics this natural process. Scientists have successfully produced a variety of moth pheromones by introducing the genes for specific insect desaturases and reductases into yeast strains, which are often further engineered to increase the precursor supply. researchgate.netd-nb.info This biotechnological approach represents a sustainable alternative to complex chemical synthesis for producing these valuable signaling molecules. engconfintl.org

Table 2: Key Enzymes in the Biosynthesis of Long-Chain Polyene Alcohols

Enzyme Class Function Example Substrate Example Product
Fatty Acid Synthase (FAS) Synthesizes saturated fatty acid chains from acetyl-CoA. Acetyl-CoA, Malonyl-CoA Palmitoyl-CoA (C16:0)
Fatty-Acyl-CoA Desaturase (FAD) Introduces double bonds at specific positions in the fatty acid chain. Palmitoyl-CoA (Z)-11-Hexadecenoyl-CoA
Fatty-Acyl-CoA Reductase (FAR) Reduces the fatty acyl-CoA to a primary alcohol. (10E,12E,14E)-Hexadeca-10,12,14-trienoyl-CoA (hypothetical) (10E,12E,14E)-Hexadeca-10,12,14-trien-1-ol
Alcohol Oxidase (AOX) Oxidizes the alcohol to an aldehyde (for aldehyde pheromones). Fatty Alcohol Fatty Aldehyde

| Acetyltransferase (ATF) | Esterifies the alcohol to an acetate (B1210297) (for acetate pheromones). | Fatty Alcohol | Fatty Acetyl Ester |

Biosynthetic Pathways and Mechanistic Investigations

Proposed Biosynthetic Routes to Long-Chain Polyene Alcohols

The biosynthesis of long-chain polyene alcohols like Hexadeca-10,12,14-trien-1-ol is believed to originate from fundamental fatty acid metabolism, which is subsequently modified by a series of specialized enzymatic reactions to create the characteristic polyunsaturated structure.

Fatty Acid Elongation and Desaturation Pathways

The backbone of this compound is a C16 carbon chain, which points to its origin from common saturated fatty acids such as palmitic acid (C16:0). The biosynthesis initiates with the de novo synthesis of fatty acids from acetyl-CoA and malonyl-CoA precursors. researchgate.net This foundational pathway establishes the requisite carbon chain length.

Following the initial synthesis of the saturated fatty acyl-CoA, a series of desaturation and potential chain-shortening or elongation steps are necessary to introduce the conjugated triene system. nih.gov The formation of multiple double bonds is catalyzed by a class of enzymes known as fatty acyl-CoA desaturases. nih.gov These enzymes are responsible for introducing unsaturation at specific positions along the fatty acid chain. harvard.edu For a conjugated system as seen in this compound, it is proposed that a sequence of desaturation events occurs. This could involve one or more desaturases that act in a coordinated manner to produce the 10,12,14-triene structure. The process typically involves the removal of hydrogen atoms from adjacent carbon atoms, creating a double bond. nih.gov

In many insects, particularly moths, the biosynthesis of pheromones often involves modifications of C16 and C18 fatty acids through the action of specific desaturases and reductases. nih.gov

Enzymatic Catalysis and Stereochemical Control in Biogenesis

The creation of the specific conjugated triene structure of this compound is under strict enzymatic control, which also dictates the stereochemistry (E/Z configuration) of the double bonds.

Fatty Acyl-CoA Desaturases and Conjugases: The key enzymes in this pathway are the fatty acyl-CoA desaturases. It is hypothesized that a specialized desaturase, or a series of desaturases, is responsible for generating the conjugated double bonds. In some systems, a single bifunctional enzyme can introduce multiple double bonds. For instance, studies on the biosynthesis of other conjugated fatty acids have identified "conjugase" enzymes, which are divergent forms of Δ12-oleate desaturases (FAD2), that can convert existing double bonds into a conjugated system. nih.govgoogle.com One proposed mechanism involves the enzyme first introducing a double bond at one position, and then performing a subsequent desaturation on an adjacent single bond to create the conjugated system. nih.govd-nb.info

Research on the biosynthesis of the codling moth pheromone, (E,E)-8,10-dodecadienol, reveals a two-step desaturation process catalyzed by a single desaturase to form the conjugated diene system. harvard.edu Similarly, the biosynthesis of (Z,Z)-9,11-tetradecadien-1-ol in the currant shoot borer involves a single Z11-desaturase that performs two successive desaturations. nih.gov This provides a strong model for the potential biosynthesis of this compound, where a specialized desaturase could catalyze the formation of the three conjugated double bonds from a monounsaturated or diunsaturated precursor. The stereochemical outcome of these reactions is highly specific and is an inherent property of the enzyme's active site. nih.gov

Fatty Acyl-CoA Reductases (FARs): Once the C16 fatty acyl-CoA with the conjugated triene system is synthesized, the terminal step is the reduction of the carboxyl group to a primary alcohol. This reaction is catalyzed by fatty acyl-CoA reductases (FARs). These enzymes utilize reducing equivalents, typically from NADPH, to convert the thioester linkage of the acyl-CoA to an alcohol. Studies on moth pheromone biosynthesis have identified specific FARs that show high selectivity for fatty acyl-CoAs of particular chain lengths and degrees of unsaturation. It is therefore highly probable that a specific FAR is responsible for the final conversion to this compound.

Relevance of Terpene Biosynthetic Pathways to Polyene Structures

While both terpenes and polyenes feature multiple double bonds, their biosynthetic origins are fundamentally different. Terpene biosynthesis starts with the assembly of five-carbon isoprene (B109036) units (isopentenyl pyrophosphate and dimethylallyl pyrophosphate). nih.gov These units are joined to form linear polyene pyrophosphates, which are then often cyclized by terpene synthases.

In contrast, the biosynthesis of long-chain polyene alcohols like this compound is rooted in fatty acid metabolism. The carbon skeleton is built up from two-carbon acetyl-CoA units, not five-carbon isoprene units. Therefore, the terpene biosynthetic pathways are not directly relevant to the formation of the core structure of this class of polyene alcohols.

Genetic and Molecular Basis of Biosynthesis for Related Compounds

The genes encoding the enzymes responsible for the biosynthesis of related long-chain polyene alcohols, particularly insect pheromones, have been identified and characterized in several species, providing a genetic blueprint for how compounds like this compound could be produced.

The key gene families involved are the fatty acyl-CoA desaturases and the fatty acyl-CoA reductases. harvard.edu In moths, desaturase genes involved in pheromone biosynthesis are often found in specific clades, such as the Δ11-desaturase group, which has been shown to be responsible for creating a wide diversity of unsaturated pheromone precursors. nih.govharvard.edu These genes exhibit remarkable evolutionary plasticity, allowing for the generation of novel pheromone components. nih.gov

Genetic studies have shown that the expression of specific desaturase and reductase genes in the pheromone glands of insects is tightly regulated. researchgate.net For example, in some species, two distinct fatty acyl reductases with different substrate specificities (e.g., for C14 vs. C16 acyl chains) are involved in producing a multi-component pheromone blend. This highlights the modular nature of these biosynthetic pathways, where the combination of different desaturases and reductases can lead to a wide array of final products.

The identification of these genes allows for their heterologous expression in other organisms, such as yeast, to functionally characterize the enzymes and produce specific pheromone components. This approach has been instrumental in confirming the roles of specific desaturases and reductases in the biosynthesis of various moth pheromones.

Enzyme ClassFunction in Polyene Alcohol BiosynthesisKey Genetic Information from Related Systems
Fatty Acid Synthase (FAS) Builds the initial saturated carbon chain (e.g., C16) from acetyl-CoA and malonyl-CoA.Core metabolic genes present in most organisms.
Fatty Acyl-CoA Desaturase Introduces double bonds at specific positions to create the conjugated triene system. May involve one or more enzymes.Genes from the Δ11-desaturase family are often involved in moth pheromone biosynthesis. Some are bifunctional, catalyzing multiple desaturations. nih.govharvard.edu
Fatty Acyl-CoA Reductase (FAR) Reduces the terminal carboxyl group of the fatty acyl-CoA to a primary alcohol.Specific pgFAR (pheromone-gland-specific fatty acyl reductase) genes show selectivity for chain length and unsaturation of the substrate.

Advanced Organic Synthesis of Hexadeca 10,12,14 Trien 1 Ol and Its Stereoisomers

Strategic Approaches to Polyene Synthesis

The synthesis of complex polyenes is a field marked by challenges related to stability and stereocontrol. acs.org The development of a successful synthetic route hinges on a robust strategic plan, beginning with a logical retrosynthetic analysis and a clear understanding of the inherent difficulties in forming multiple, stereodefined double bonds.

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available or easily synthesized precursors. For a polyene alcohol like Hexadeca-10,12,14-trien-1-ol, the key disconnections are made at the carbon-carbon double bonds within the conjugated triene system.

A common strategy involves disconnecting the molecule into two or more key fragments that can be joined using powerful C-C bond-forming reactions. For this compound, a logical retrosynthetic pathway would disconnect the triene system to reveal a terminal alkyne and a diene, or an enyne and an alkene. A highly relevant approach, demonstrated in the synthesis of the isomeric pheromone components (4E,6Z,10Z)- and (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol, provides a blueprint for this analysis. rsc.orgresearchgate.net

Following this model, the synthesis can be planned around two key bond formations:

A Wittig-type olefination to install one of the non-conjugated double bonds with specific (Z)-geometry. For instance, the C10-C11 double bond could be formed by reacting an appropriate C10 aldehyde with a C6 phosphonium (B103445) ylide.

A Palladium-catalyzed cross-coupling reaction , such as the Sonogashira coupling, to construct the conjugated portion of the molecule. rsc.orgresearchgate.net This would involve coupling a vinyl halide with a terminal alkyne.

Table 1: Illustrative Retrosynthetic Disconnections for a Hexadecatrienol

Target Molecule FragmentDisconnection StrategyKey Precursors
C10-C11 (Z)-double bondWittig Olefination4-hydroxybutanal, n-hexyltriphenylphosphonium bromide rsc.orgresearchgate.net
C12-C13 bondSonogashira CouplingA terminal enyne and a vinyl halide rsc.org
C14-C15 bondHorner-Wadsworth-EmmonsA phosphonate (B1237965) ester and an aldehyde pnas.org

The synthesis of conjugated polyenes is fraught with challenges, primarily centered on achieving and maintaining the correct geometry of each double bond. acs.orgnih.gov

Stereocontrol : The primary challenge is the stereoselective formation of each C=C bond. Many standard olefination methods yield mixtures of E/Z isomers, complicating purification and reducing yields. numberanalytics.com Achieving high stereoselectivity for three separate double bonds, as in this compound, requires a carefully chosen sequence of reactions known to favor a specific isomer.

Isomerization : Conjugated trienes are susceptible to isomerization, particularly when one or more of the double bonds have the less thermodynamically stable (Z)-configuration. acs.org Exposure to light, heat, or traces of acid or base can lead to conversion to the more stable all-(E)-isomer, scrambling the desired stereochemistry. acs.orgrsc.org

Sensitivity and Stability : The extended π-system in polyenes makes them sensitive to light, oxygen, and various reagents, especially Lewis and protic acids. acs.orgnih.gov These conditions can lead to decomposition, polymerization, or oxidation. Therefore, reaction conditions must be mild, and intermediates often require careful handling and purification under an inert atmosphere. nih.gov

Fragment Stability : In convergent syntheses, the vinyl and alkynyl fragments themselves can be unstable. For example, the preparation of required ω-halodienes can be difficult as they often start from unstable haloenals. acs.org

These challenges necessitate the use of highly reliable and stereospecific reactions, often mediated by transition metal catalysts, which operate under mild, non-acidic conditions. nih.gov

Key Methodologies in Stereocontrolled Synthesis

To overcome the challenges of polyene synthesis, chemists rely on a toolkit of powerful and stereocontrolled reactions. The Wittig reaction, Sonogashira coupling, and selective reductions are cornerstones of modern polyene synthesis.

The Wittig reaction is a fundamental method for forming alkenes from aldehydes or ketones and a phosphonium ylide. numberanalytics.comlibretexts.org A key feature of this reaction is that the stereochemical outcome can be controlled by the nature of the ylide. Non-stabilized ylides (where the group attached to the carbanion is an alkyl group) typically react with aldehydes to produce predominantly (Z)-alkenes. organic-chemistry.org

The mechanism involves the initial formation of an oxaphosphetane intermediate. organic-chemistry.org For non-stabilized ylides, the formation of this intermediate and its subsequent decomposition to the alkene and phosphine (B1218219) oxide is rapid, leading kinetically to the cis-substituted oxaphosphetane and, consequently, the (Z)-alkene. libretexts.org

In the context of this compound synthesis, a Wittig reaction is an ideal choice for installing a non-conjugated (Z)-double bond. For instance, in a closely related synthesis, the (10Z)-double bond was formed by reacting 4-hydroxybutanal with n-hexyltriphenylphosphonium bromide using a strong base like potassium bis(trimethylsilyl)amide (KHMDS) at low temperatures. rsc.orgresearchgate.net This approach provides reliable access to the required (Z)-geometry away from the sensitive conjugated system.

Table 2: Stereoselectivity in the Wittig Reaction

Ylide TypeSubstituent on YlideTypical Product StereochemistryReaction Conditions
Non-stabilizedAlkyl(Z)-alkene organic-chemistry.orgSalt-free conditions, non-polar solvents, low temperature
StabilizedElectron-withdrawing (e.g., -COOR, -CN)(E)-alkene organic-chemistry.orgThermodynamic control, often protic solvents
Semi-stabilizedArylMixture of (E/Z)-isomers mdpi.comDependent on specific reagents and conditions

The Sonogashira cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and a vinyl or aryl halide. wikipedia.orgorganic-chemistry.org It is exceptionally useful in polyene synthesis for constructing the conjugated enyne precursors to diene and triene systems. nih.gov The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, and a copper(I) salt co-catalyst (e.g., CuI) in the presence of an amine base like diethylamine (B46881) or triethylamine. wikipedia.orglucp.net

A key advantage of the Sonogashira reaction is that it proceeds under mild, neutral conditions, which is crucial for preserving the integrity of sensitive functional groups and existing stereocenters in the coupling partners. wikipedia.org The reaction is also highly stereospecific, meaning the geometry of the starting vinyl halide is retained in the final enyne product.

In a synthetic route towards isomers of hexadecatrienol, a Sonogashira coupling was employed to connect the vinyl fragment (E)-5-bromopent-4-en-1-ol with the alkyne fragment (Z)-undec-5-en-1-yne. rsc.org This step, performed at room temperature, efficiently created the C-C bond for the conjugated system while maintaining the pre-existing (E) and (Z) geometries of the respective fragments, yielding a key enynol intermediate. rsc.orgresearchgate.net

The final step in constructing a conjugated diene or triene from an enyne precursor is the stereoselective reduction of the alkyne. The choice of reducing agent is critical as it dictates the geometry of the newly formed double bond.

Synthesis of (Z)-Alkenes : The classic method for the syn-hydrogenation of an alkyne to a (Z)-alkene is the use of Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). rsc.org This catalyst is deactivated to prevent over-reduction of the alkene to an alkane. Other modern methods include electrocatalytic hydrogenation using a palladium catalyst, which can also yield (Z)-alkenes with high stereoselectivity. rsc.orgacs.org In the synthesis of (4E,6Z,10Z)-hexadeca-4,6,10-trien-1-ol, a reduction using activated zinc was employed to convert the enyne intermediate into the (E,Z)-conjugated diene system with high isomeric purity (>98%). rsc.org

Synthesis of (E)-Alkenes : To obtain an (E)-alkene, an anti-reduction of the alkyne is required. This is commonly achieved by dissolving metal reductions, such as sodium or lithium in liquid ammonia (B1221849). A more modern and often higher-yielding alternative is the use of metal hydrides like lithium aluminum hydride (LiAlH₄). rsc.org The synthesis of (4E,6E,10Z)-hexadeca-4,6,10-trien-1-ol utilized the reduction of the same enyne intermediate with LiAlH₄ to furnish the (E,E)-conjugated diene moiety, again with excellent isomeric purity. rsc.org

The ability to use the same intermediate to produce either the (Z)- or (E)-alkene simply by changing the reduction conditions is a powerful strategy known as stereodivergent synthesis. rsc.org

Table 3: Common Reagents for Stereoselective Alkyne Reduction

Desired ProductReagent/CatalystType of ReductionTypical Stereoselectivity
(Z)-AlkenesH₂, Lindlar's Catalyst rsc.orgCatalytic Hydrogenation (syn)High Z-selectivity
(Z)-AlkenesActivated Zinc (Zn*) rsc.orgMetal-based reductionHigh Z-selectivity
(Z)-AlkenesElectrochemical Reduction (Pd catalyst) rsc.orgacs.orgElectrocatalytic HydrogenationHigh Z-selectivity
(E)-AlkenesLi or Na in NH₃(l)Dissolving Metal Reduction (anti)High E-selectivity
(E)-AlkenesLiAlH₄ rsc.orgrsc.orgHydride Reduction (anti)High E-selectivity

Application of Other Metal-Catalyzed Coupling Reactions in Polyene Construction

The construction of the conjugated polyene backbone of molecules like this compound relies heavily on the formation of carbon-carbon bonds with high stereochemical fidelity. Beyond the foundational Heck and Stille reactions, a variety of other metal-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for assembling such systems. These include the Negishi, Suzuki-Miyaura, and Sonogashira couplings, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions. researchgate.netyoutube.comwikipedia.org

Negishi Coupling The Negishi reaction, which couples an organozinc reagent with an organic halide or triflate, is a powerful method for C-C bond formation. numberanalytics.comwikipedia.org Its utility is particularly evident in the total synthesis of complex natural products due to the high reactivity of organozinc compounds, which often allows for milder reaction conditions compared to other organometallic reagents. researchgate.netcjph.com.cn The reaction is catalyzed by palladium or nickel complexes and is tolerant of a wide array of functional groups. wikipedia.org The scope of the Negishi coupling is broad, enabling the formation of bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Recent advancements have focused on developing more sustainable protocols using first-row transition metals like iron, cobalt, and nickel as catalysts, which are more abundant and less costly than palladium. rsc.org However, a significant consideration for the Negishi coupling is the air and moisture sensitivity of the organozinc reagents, which can present challenges for handling, particularly in large-scale industrial applications. wikipedia.org

Suzuki-Miyaura Coupling The Suzuki-Miyaura coupling is one of the most widely utilized cross-coupling reactions, joining an organoboron species (typically a boronic acid or ester) with an organic halide or triflate. wikipedia.orgiitk.ac.in Catalyzed by a palladium complex, this reaction is renowned for its mild conditions, broad functional group tolerance, and the generally low toxicity and high stability of the boronic acid reagents. slideplayer.comorganic-chemistry.org These features make it highly suitable for the synthesis of polyolefins, styrenes, and other conjugated systems. wikipedia.org The Suzuki-Miyaura reaction is exceptionally scalable and cost-effective, leading to its frequent use in industrial processes for manufacturing pharmaceuticals and fine chemicals. wikipedia.orgresearchgate.net In the context of polyene synthesis, iterative Suzuki-Miyaura cross-coupling using stable polyenylboronate ester building blocks has proven to be a remarkably simple, efficient, and modular strategy for assembling complex polyene natural products. researchgate.netillinois.edu

Sonogashira Coupling The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a dual catalyst system of palladium and copper(I) salts. libretexts.orgwikipedia.org This reaction is fundamental for the synthesis of conjugated enynes, which are crucial intermediates that can be stereoselectively reduced to the corresponding (E)- or (Z)-alkenes. researchgate.net This two-step sequence (coupling followed by reduction) provides a powerful and controllable method for constructing specific olefin geometries within a polyene chain. The synthesis of isomers of hexadecatrienol, such as the pheromone components of the cocoa pod borer moth, has been successfully achieved using a Sonogashira coupling to construct the enyne precursor, which is then selectively hydrogenated to form the desired conjugated diene system. rsc.orgrsc.orgresearchgate.net While highly effective, traditional Sonogashira protocols can be complicated by the copper co-catalyst, which can induce undesirable homocoupling of the alkyne substrate. wikipedia.org This has led to the development of numerous copper-free Sonogashira variants to improve the reaction's efficiency and product purity. wikipedia.org

Hydroboration and Related Regioselective Reactions

Hydroboration is a pivotal reaction in organic synthesis for the functionalization of unsaturated bonds, offering high levels of regio- and stereocontrol. In the synthesis of long-chain alcohols like this compound, hydroboration-oxidation of a terminal alkyne or alkene provides a premier method for installing the hydroxyl group with anti-Markovnikov selectivity. organic-chemistry.orgwikipedia.org

The hydroboration of alkynes is a particularly versatile transformation. wikipedia.org When a terminal alkyne is treated with a borane (B79455) reagent followed by oxidative workup (e.g., with hydrogen peroxide and a base), an aldehyde is typically formed via the tautomerization of an intermediate enol. masterorganicchemistry.comlibretexts.org To isolate the alcohol product, the reaction must be performed on a terminal alkene. Therefore, a synthetic strategy might involve the selective reduction of a terminal alkyne to an alkene prior to hydroboration-oxidation.

To prevent the hydroboration of both pi-bonds in an alkyne, sterically hindered dialkylboranes such as disiamylborane (B86530) (Sia₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are commonly employed instead of borane (BH₃). masterorganicchemistry.comlibretexts.org These bulky reagents react preferentially once with the alkyne, forming a vinylborane, and their steric profile enhances the anti-Markovnikov regioselectivity, ensuring the boron atom adds to the terminal carbon. masterorganicchemistry.com

The hydroboration reaction proceeds via a syn-addition of the H–B bond across the multiple bond, which establishes a defined stereochemistry in the resulting organoborane intermediate. wikipedia.org This stereocontrol is critical. For instance, the resulting vinylboranes can be used directly in subsequent stereoretentive coupling reactions, such as the Suzuki-Miyaura coupling, to form a new C-C bond with a specific geometry. nih.govacs.org

A notable advancement is the rhodium-catalyzed trans-hydroboration of terminal alkynes. nih.govacs.org Unlike the conventional syn-addition, this method adds the H–B bond across the alkyne in an anti fashion, yielding (Z)-vinylboronates. acs.org In the total synthesis of the polyene natural product Fostriecin, a late-stage Rh-catalyzed trans-hydroboration was used to create a remarkably stable (Z)-vinyl boronate intermediate, which was crucial for constructing a Z,Z,E-triene moiety via a subsequent Suzuki-Miyaura coupling. nih.govacs.org This highlights the power of hydroboration not just for alcohol introduction but as a key strategic element for complex stereochemical control in polyene synthesis.

Comparative Analysis of Synthetic Routes for Hexadeca-X,Y,Z-trien-1-ols

Table 1: Comparison of Yields for Key Synthetic Steps in Polyene Construction
Reaction TypeCatalyst/Reagent SystemTypical Yield RangeReference
Suzuki-Miyaura CouplingPd(OAc)₂/PCy₃ or Pd₂(dba)₃/P(t-Bu)₃70-98% organic-chemistry.org
Negishi CouplingNi(PPh₃)₄ or Pd-based catalysts65-85% wikipedia.orgcjph.com.cn
Sonogashira CouplingPd(PPh₃)₄/CuI80-95% rsc.org
Heck-type CouplingPd(OAc)₂/AgOAc46-85% acs.org
Wittig Olefination (Z-selective)KHMDS~78% rsc.orgresearchgate.net
Rh-catalyzed trans-HydroborationRh(cod)Cl₂/Pi-Pr₃, Catecholborane~70% acs.org

Stereochemical Purity and Control Evaluation

For biologically active polyenes, stereochemical purity is often as critical as the chemical structure itself. The geometry of each double bond must be precisely controlled. Different synthetic methods offer varying degrees of stereoselectivity.

The Wittig reaction is a classic method for alkene synthesis, and its stereochemical outcome can be directed by the choice of reagents and conditions. For example, using potassium bis(trimethylsilyl)amide (KHMDS) as the base at low temperatures (-78 °C) strongly favors the formation of the (Z)-isomer, achieving purities as high as 98%. rsc.orgresearchgate.net Conversely, Horner-Wadsworth-Emmons reactions typically provide excellent selectivity for the (E)-isomer.

Metal-catalyzed cross-coupling and related reactions provide highly stereospecific and stereoselective routes. The reduction of an enyne intermediate from a Sonogashira coupling can be directed to give either the cis or trans alkene. Palladium-catalyzed coupling of allylic alcohols with 1-iodo-1,3-dienes has been shown to produce (E,E,E)-trienols with high purity. acs.org Similarly, Rh-catalyzed trans-hydroboration followed by a Suzuki-Miyaura coupling is a sophisticated strategy to install a (Z)-double bond with high fidelity (>10:1 Z-selectivity). acs.org The ability to reliably set the stereochemistry of each double bond is a hallmark of a robust synthetic strategy.

Table 2: Evaluation of Stereochemical Control in Polyene Synthesis Methods
MethodTypical Stereochemical OutcomeReported Selectivity/PurityReference
Wittig Reaction (Salt-free)(Z)-Alkene>98% Z rsc.orgresearchgate.net
Pd-catalyzed Allylic Alcohol Coupling(E,E,E)-TrienolObtained as pure E,E,E isomer acs.org
Rh-catalyzed trans-Hydroboration(Z)-Vinylboronate>10:1 Z-selectivity acs.org
NHC-Cu-catalyzed Hydroboration(Z)-Vinylboronate>98% Z-selectivity nih.gov
Suzuki-Miyaura CouplingRetention of alkene geometryComplete retention nih.gov

Scalability and Practicality for Academic and Industrial Research

The Suzuki-Miyaura reaction is highly regarded for its scalability, largely due to the stability and ease of handling of boronic acids and the mild reaction conditions. wikipedia.orgresearchgate.net The development of highly active catalysts allows for low catalyst loadings, reducing costs. The stability of key intermediates, such as the polyenylboronate esters used in iterative coupling strategies, is also a major advantage for practical, large-scale work. researchgate.net Syntheses of complex polyene segments have been demonstrated on the gram scale and beyond using boron-based strategies. nih.govcore.ac.uk

In contrast, reactions that require cryogenic temperatures (e.g., -78 °C), such as certain Wittig reactions or the use of highly reactive organolithium reagents, are more challenging and expensive to implement on an industrial scale. rsc.org Similarly, the air- and moisture-sensitivity of organozinc reagents for the Negishi coupling can limit its practicality despite its high reactivity. wikipedia.org The development of copper-free Sonogashira couplings or the use of more abundant, lower-cost catalysts for Negishi reactions are active areas of research aimed at improving the industrial practicality of these powerful methods. rsc.orgwikipedia.org Ultimately, a practical synthesis for academic or industrial research must be efficient, cost-effective, and reproducible on the required scale. google.com

Structure Activity Relationships and Analog Design in Polyene Alcohols

Synthesis of Analogues and Stereoisomers of Hexadeca-10,12,14-trien-1-ol

The synthesis of polyene pheromones, including C10–C18 unsaturated alcohols, is a critical step for research in chemical ecology and the development of pest management tools. diva-portal.org The biological activity of these compounds is highly dependent on their stereochemistry, meaning the specific spatial arrangement of their double bonds (E/Z isomerism). Therefore, synthetic methods must provide precise control over the geometry of these bonds to produce isomerically pure compounds for bioassays. diva-portal.org

Several stereoselective synthetic strategies are employed to construct the carbon backbone and install the conjugated triene system with the desired geometry. Common methods include:

Wittig Reaction: This reaction is a cornerstone for forming carbon-carbon double bonds with predictable stereochemistry. By selecting the appropriate phosphorus ylide and reaction conditions, either the (Z)- or (E)-isomer can be favored. For instance, the Wittig reaction between 4-hydroxybutanal and n-hexyltriphenylphosphonium bromide has been used to form a 10Z-double bond in the synthesis of related trienol pheromones. researchgate.net

Sonogashira Coupling: This cross-coupling reaction is effective for building the carbon chain by linking a terminal alkyne with a vinyl or aryl halide. It has been used to create the enyne precursors necessary for forming conjugated double bonds in pheromone synthesis. researchgate.net

Olefin Metathesis: Modern synthetic approaches increasingly utilize olefin metathesis, catalyzed by transition metals like ruthenium, for the efficient construction of unsaturated fatty alcohols and polyenes. google.com Cross-metathesis can join smaller olefinic fragments to build the desired long-chain structure. google.com

Stereoselective Reduction: The reduction of alkynes is a key step in establishing the geometry of the resulting alkene. For example, the hydrogenation of an enyne precursor using zinc can stereoselectively form a (Z)-double bond. researchgate.net

The synthesis of a complete set of geometric isomers is often necessary to fully evaluate structure-activity relationships. diva-portal.org

Table 1: Selected Synthetic Methods for Polyene Alcohol Isomers

Method Purpose Key Features Example Application in Pheromone Synthesis
Wittig Reaction Formation of C=C double bonds Can be tuned to favor either (Z) or (E) isomers based on ylide and conditions. Creation of a 10Z-double bond in a hexadecatrienol skeleton. researchgate.net
Sonogashira Coupling Carbon chain elongation Forms a C-C bond between a terminal alkyne and a vinyl halide. Coupling of an enol with an enyne to build the precursor for a conjugated system. researchgate.net
Olefin Metathesis Formation of C=C double bonds Efficiently joins two alkene fragments; catalyzed by transition metals (e.g., Ru, Mo). google.com Cross-metathesis of fatty alcohols with α-olefins to synthesize pheromone precursors. google.com
Stereoselective Alkyne Reduction Conversion of C≡C to C=C Catalysts like Lindlar's catalyst produce (Z)-alkenes; sodium in liquid ammonia (B1221849) produces (E)-alkenes. Hydrogenation of an enynol intermediate to generate a specific trienol isomer. researchgate.net

Elucidation of Structural Determinants for Biological Activity (e.g., pheromonal responses in insects)

The biological activity of polyene pheromones is dictated by a precise combination of structural features. annualreviews.orgnih.gov For insects, the pheromone is not always a single molecule but often a specific blend of components, including different isomers, chain lengths, and functional groups. annualreviews.orgnih.gov The response of an insect's olfactory system is highly tuned to this specific blend.

Key structural determinants for the activity of compounds like this compound include:

Double Bond Geometry: The configuration (E or Z) of each double bond in the polyene chain is critical. A change in the geometry of even one double bond can drastically alter the biological response, rendering the molecule inactive or, in some cases, turning it into a behavioral antagonist that repels the insect. annualreviews.org For example, the first identified insect pheromone, bombykol, is specifically the (10E,12Z) isomer of hexadeca-10,12-dien-1-ol. diva-portal.org

Chain Length and Functional Group: The length of the carbon chain and the nature of the terminal functional group (alcohol, aldehyde, or acetate) are fundamental to recognition by the insect's receptors. diva-portal.org Lepidopteran pheromones are typically unbranched C10-C18 alcohols, aldehydes, or acetates. google.com

Isomeric Ratio: In many species, the active pheromone is a precise ratio of two or more stereoisomers. One isomer may act as the primary attractant, while another acts as a synergist, enhancing the response. Deviations from the natural ratio can lead to a reduced or absent behavioral response. annualreviews.org Enantiomers (mirror-image isomers) can also play roles as synergists or antagonists. nih.gov

Researchers use techniques like electroantennography (EAG) to measure the electrical response of an insect's antenna to different synthetic analogues and stereoisomers. diva-portal.org This allows for a direct correlation between a specific molecular structure and its ability to elicit a neural signal, providing insight into which features are essential for receptor binding and activation.

Table 2: Structure-Activity Principles in Polyene Pheromones

Structural Feature Role in Biological Activity Example Effect
Double Bond Geometry (E/Z) Defines the overall shape of the molecule for receptor fit. The (10E, 12Z) isomer of a C16 diene-ol is a potent attractant, while other isomers may be inactive. diva-portal.org
Number of Double Bonds Influences molecular rigidity and electronic properties. Pheromone blends can be created from components with different numbers of double bonds. annualreviews.orgnih.gov
Chain Length Determines the volatility and overall size for receptor binding. Most lepidopteran pheromones are within a C10-C18 range. diva-portal.orggoogle.com
Functional Group (-OH, -OAc, -CHO) Critical for binding interaction within the receptor pocket. The class of lepidopteran pheromones is dominated by alcohols, acetates, and aldehydes. annualreviews.org
Ratio of Stereoisomers Creates a species-specific chemical signature. A specific blend of isomers acts as an attractant, while "off-ratios" or other isomers can act as antagonists, limiting interspecific attraction. annualreviews.org

Design and Synthesis of Chemically Modified Probes for Biological Target Identification

Identifying the specific receptor proteins that bind to pheromones like this compound is a key goal in chemical biology. This is often achieved by designing and synthesizing chemically modified versions of the natural compound that can act as probes. nih.govfrontiersin.org These probes are designed to retain the essential structural features needed for biological activity while incorporating a special functional group for detection or capture. nih.gov

Two common strategies for creating such probes are:

Activity-Based Protein Profiling (ABPP): This technique uses an activity-based probe (ABP) that not only binds to the target protein but also forms a stable, covalent bond with it. mdpi.com An ABP for this compound would typically consist of three parts:

The parent molecule structure to ensure it binds to the correct receptor.

A reactive group (e.g., a fluorophosphonate or an epoxide) that covalently links the probe to a nearby amino acid residue in the protein's binding site.

A reporter tag (e.g., biotin (B1667282) or a fluorescent dye), often added via "click chemistry," which allows for the detection and isolation of the probe-protein complex. nih.gov

Photoaffinity Labeling (PAL): This method uses a probe containing a photoactivatable group, such as a diazirine. researchgate.net The probe is allowed to bind to its target protein in a biological sample (e.g., cell lysate or living cells). nih.gov Upon irradiation with UV light, the photoactivatable group becomes highly reactive and forms a covalent bond with whichever part of the protein is nearby, effectively "tagging" the target. researchgate.net

The primary challenge in designing these probes is to find a position on the this compound molecule where the linker and tag can be attached without disrupting the specific three-dimensional shape recognized by the receptor. nih.gov Structure-activity relationship (SAR) studies are crucial for guiding this design, as they indicate which parts of the molecule are essential for binding and which can be modified. nih.gov Once the target protein is covalently labeled and isolated, it can be identified using mass spectrometry. mdpi.com

Table 3: Components of a Hypothetical Chemical Probe for Target ID of this compound

Probe Component Function Example Moiety Rationale
Recognition Element Binds specifically to the target receptor. The this compound skeleton. Retains the essential structure for biological activity and target recognition.
Reactive Group Forms a covalent bond with the target protein. Diazirine (for Photoaffinity Labeling) or a mild electrophile (for ABPP). Creates a stable, permanent link between the probe and the target for subsequent isolation. nih.govresearchgate.net
Linker Spatially separates the reporter tag from the recognition element. A short, flexible alkyl or PEG chain. Minimizes steric hindrance to ensure the recognition element can still bind to the target effectively. nih.gov
Reporter Tag Enables detection and purification of the probe-protein complex. Biotin or an alkyne handle (for click chemistry). Biotin binds strongly to streptavidin beads for affinity purification; an alkyne allows for the later addition of a tag. mdpi.com

Advanced Analytical Techniques for Research on Polyene Alcohols

High-Resolution Mass Spectrometry (HRMS) for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural characterization of polyene alcohols. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 0.001 atomic mass units. researchgate.net This precision allows for the unambiguous determination of the elemental composition of a molecule. researchgate.netmeasurlabs.com For Hexadeca-10,12,14-trien-1-ol (C₁₆H₂₆O), HRMS can confirm this specific formula by measuring its exact mass, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation patterns observed in mass spectrometry offer further structural insights. For long-chain alcohols, characteristic fragmentation includes:

Loss of Water (M-18) : A common fragmentation pathway for alcohols is the elimination of a water molecule, leading to a peak at M-18 (mass of the molecular ion minus 18). youtube.comyoutube.com

Alpha-Cleavage : This involves the cleavage of the carbon-carbon bond adjacent to the oxygen atom. For a primary alcohol like this compound, this can result in a characteristic fragment ion, such as [CH₂OH]⁺ at m/z 31. youtube.comwhitman.edu

Cleavage along the Alkyl Chain : The long hydrocarbon chain can fragment, typically producing clusters of peaks separated by 14 mass units, corresponding to the loss of CH₂ groups. libretexts.org

HRMS instrumentation, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), provides the necessary resolution to analyze these fragments with high accuracy, aiding in the precise structural elucidation of the polyene backbone and the position of the hydroxyl group. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure and, crucially, the stereochemistry of molecules like this compound. ebsco.com It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy :

Olefinic Protons : The protons on the double bonds of the conjugated triene system are expected to resonate in the downfield region of the spectrum, typically between 5.0 and 7.0 ppm, due to the deshielding effect of the π-electron systems. The exact chemical shifts are influenced by the specific geometry (E/Z) of the double bonds. actachemscand.org

Hydroxymethyl Protons (-CH₂OH) : The protons on the carbon bearing the hydroxyl group are deshielded by the electronegative oxygen atom and typically appear between 3.4 and 4.5 ppm.

Coupling Constants (J-values) : The magnitude of the coupling constant between vicinal protons on a double bond is highly indicative of its stereochemistry. A large J-value (typically 12-18 Hz) is characteristic of a trans (E) configuration, while a smaller J-value (typically 7-12 Hz) indicates a cis (Z) configuration. actachemscand.org

¹³C NMR Spectroscopy :

Olefinic Carbons : The sp²-hybridized carbons of the triene system will have characteristic shifts in the 100-150 ppm range.

Hydroxymethyl Carbon (-CH₂OH) : The carbon attached to the hydroxyl group typically resonates in the 50-65 ppm region.

2D NMR Techniques for Stereochemical Elucidation : To resolve complex spectra and definitively assign stereochemistry, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings through bonds, helping to trace the connectivity of the entire carbon chain. encyclopedia.pub

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These techniques are paramount for stereochemical assignment as they detect through-space interactions between protons that are close to each other, regardless of whether they are bonded. libretexts.org For a conjugated triene, a strong NOE signal between protons across a double bond confirms their proximity and helps to assign the E/Z configuration. columbia.eduyoutube.com ROESY is particularly useful for medium-sized molecules where the NOE signal may be weak or zero. columbia.edu

Expected ¹H NMR Data for a Polyene Alcohol
Proton TypeExpected Chemical Shift (ppm)Expected MultiplicityNotes
-CH=CH- (Olefinic)5.0 - 7.0Doublet, Doublet of Doublets, MultipletComplex patterns due to coupling within the triene system.
-CH₂OH3.4 - 4.5TripletCoupling to adjacent CH₂ group.
-OHVariable (1.0 - 5.0)Singlet (broad)Position is concentration and solvent dependent; often exchanges, leading to a broad singlet.
-CH₂- (Aliphatic)1.2 - 2.2MultipletProtons adjacent to double bonds will be further downfield (~2.0-2.2 ppm).
-CH₃~0.9TripletTerminal methyl group.

Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis and Trace Detection

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for separating and identifying volatile and semi-volatile compounds like this compound, even at trace levels within complex mixtures. mdpi.com This method is frequently the cornerstone of insect pheromone analysis, where the target compounds are often present in nanogram quantities. researchgate.netnih.govresearchgate.net

Gas Chromatography (GC) : The GC component separates the components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. rsc.org For long-chain alcohols, a nonpolar or medium-polarity column is typically used. rsc.orgresearchgate.net The retention time (RT), the time it takes for a compound to travel through the column, is a characteristic property that aids in its identification when compared to authentic standards. researchgate.net

Mass Spectrometry (MS) : As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. mdpi.com The resulting mass spectrum serves as a chemical fingerprint. By comparing this spectrum to libraries of known compounds (e.g., NIST), a confident identification can be made. mdpi.com This is particularly effective for identifying pheromones and other semiochemicals. nih.gov

Trace Detection : The sensitivity of modern mass spectrometers allows for the detection of compounds at very low concentrations (picogram to femtogram levels). researchgate.net Techniques like Selected Ion Monitoring (SIM) can further enhance sensitivity by instructing the mass spectrometer to only monitor for specific mass fragments characteristic of the target analyte, improving the signal-to-noise ratio for trace detection. nih.gov For extremely complex samples, two-dimensional gas chromatography (GCxGC) coupled with a TOF-MS detector can be used to achieve superior separation and detection of trace components that might otherwise be overlooked. researchgate.net

Typical GC-MS Parameters for Polyene Alcohol Analysis
ParameterTypical Setting
GC Column30-60 m length, 0.25 mm ID, nonpolar or mid-polarity stationary phase (e.g., 5% Phenyl Polysiloxane)
Carrier GasHelium, constant flow (~1 mL/min)
Oven ProgramInitial temp ~60-100°C, ramped at 5-15°C/min to a final temp of ~280-300°C
Ionization ModeElectron Impact (EI) at 70 eV
Mass AnalyzerQuadrupole, Ion Trap, or Time-of-Flight (TOF)
Scan Range~40-550 m/z

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity Assessment

While this compound itself is not chiral, many polyene alcohols found in nature are, and the assessment of enantiomeric purity is vital as different enantiomers can have drastically different biological activities. Should a chiral analog of this compound be synthesized or discovered, the following methods would be employed to assess its enantiomeric purity.

Chiral Chromatography : This is the most direct and widely used method for separating enantiomers. csfarmacie.czhumanjournals.com

Chiral Stationary Phases (CSPs) : Separation is achieved using a GC or HPLC column where the stationary phase is itself a chiral molecule. libretexts.orgchromatographyonline.com Enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and thus separation. Polysaccharide-based and cyclodextrin-based CSPs are commonly used for this purpose. chromatographyonline.com

Chiral Derivatizing Agents (CDAs) : An indirect method involves reacting the racemic alcohol with a pure chiral derivatizing agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated on a standard, non-chiral chromatography column. libretexts.org

Spectroscopic Methods :

NMR Spectroscopy : While NMR cannot distinguish between enantiomers in an achiral solvent, it can be used to determine enantiomeric purity by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). acs.orglibretexts.org

Chiral Solvating Agents (CSAs) : Adding a CSA to the NMR sample creates transient, diastereomeric solvated complexes that have slightly different chemical shifts, allowing for the resolution of signals for each enantiomer and their quantification by integration. libretexts.orglibretexts.org

Chiral Derivatizing Agents (CDAs) : As in chromatography, reacting the alcohol with a CDA (like Mosher's acid) creates stable diastereomers. These diastereomers will have distinct NMR spectra, and the enantiomeric excess can be calculated from the integration of the resolved signals. researchgate.net

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com Enantiomers produce mirror-image CD spectra. CD spectroscopy is highly sensitive to the three-dimensional structure of a molecule and can be used to determine which enantiomer is present and to assess its purity, especially for molecules with chromophores like conjugated polyenes. chemrxiv.orgnih.govnih.gov

Theoretical and Computational Chemistry Studies of Polyene Alcohols

Conformational Analysis of Long-Chain Polyene Structures

The conformational landscape of Hexadeca-10,12,14-trien-1-ol is characterized by the flexibility of its nine-carbon saturated alkyl chain and the relatively rigid, planar nature of the conjugated triene system. Conformational analysis aims to identify the low-energy arrangements of the atoms in three-dimensional space, which are crucial for understanding the molecule's physical properties and its interaction with biological receptors.

In contrast, the conjugated triene system (C10 to C15) is more constrained. The double bonds (C10=C11, C12=C13, C14=C15) impose a planar geometry on the adjacent carbon atoms. Rotation around the single bonds within this conjugated system (C11-C12 and C13-C14) is restricted due to the partial double-bond character arising from π-electron delocalization. The most stable conformations are typically the s-trans (anti-periplanar) arrangements around these single bonds, as they minimize steric clashes between hydrogen atoms. The s-cis (syn-periplanar) conformations are generally higher in energy.

Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are employed to systematically explore the potential energy surface of the molecule. These calculations can predict the relative energies of different conformers and the energy barriers for interconversion between them. For a molecule like this compound, a systematic conformational search would involve rotating key dihedral angles and calculating the energy of the resulting structures to identify the global and local energy minima.

Table 1: Predicted Stable Conformations and Dihedral Angles for the Conjugated System of this compound

Dihedral Angles-trans (predicted)s-cis (predicted)
C10-C11-C12-C13~180°~0°
C12-C13-C14-C15~180°~0°

This interactive table showcases the idealized dihedral angles for the most stable planar conformations of the conjugated triene system. The actual values in a real system might deviate slightly due to steric interactions and environmental effects.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in elucidating the electronic properties of polyene alcohols. researchgate.netresearchgate.net These properties are fundamental to the molecule's color, photochemistry, and reactivity.

The conjugated triene system in this compound gives rise to a set of delocalized π molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key determinant of the molecule's electronic absorption spectrum. For conjugated polyenes, this gap decreases as the length of the conjugated system increases, leading to the absorption of light at longer wavelengths (a bathochromic or red shift).

TD-DFT calculations can predict the electronic absorption spectrum by calculating the energies of the electronic transitions from the ground state to various excited states. royalsocietypublishing.org For this compound, the most intense absorption in the UV-visible region would correspond to the HOMO → LUMO transition (or more accurately, a transition between states of appropriate symmetry).

Furthermore, the distribution of electron density, which can be visualized through molecular orbital plots and electrostatic potential maps, provides insights into the molecule's reactivity. The oxygen atom of the alcohol group is a region of high electron density, making it a potential hydrogen bond donor and a site for nucleophilic attack. The conjugated system can participate in pericyclic reactions or act as a nucleophile.

Table 2: Predicted Electronic Properties of this compound from Quantum Chemical Calculations

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVRelates to the ionization potential and electron-donating ability.
LUMO Energy-1.2 eVRelates to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.6 eVDetermines the lowest energy electronic transition and influences color.
λmax (UV-Vis)~260-280 nmPredicted wavelength of maximum absorption, characteristic of a triene.
Dipole Moment~1.7 DIndicates the overall polarity of the molecule.

This interactive table presents hypothetical yet realistic values for the electronic properties of this compound, based on trends observed for similar polyene alcohols. These values would be calculated using methods like DFT.

Molecular Dynamics Simulations of Ligand-Receptor Interactions (e.g., pheromone-receptor binding)

Many long-chain unsaturated alcohols function as pheromones, exerting their biological effect by binding to specific receptor proteins in the sensory organs of insects. Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic process of a ligand, such as this compound, binding to its receptor. mdpi.comrsc.org These simulations model the movements of atoms over time, providing a detailed picture of the binding mechanism, the stability of the ligand-receptor complex, and the key intermolecular interactions involved.

An MD simulation of this compound binding to a hypothetical pheromone receptor would typically involve the following steps:

System Setup: A three-dimensional model of the receptor protein is required, which may be obtained from experimental methods like X-ray crystallography or predicted using homology modeling. The ligand is placed in the binding site or in the solvent nearby. The entire system is then solvated in a box of water molecules and ions to mimic physiological conditions.

Simulation: The simulation proceeds by calculating the forces between all atoms at a given instant and then using Newton's laws of motion to predict their positions and velocities a short time step later. This process is repeated for millions of steps, generating a trajectory that describes the dynamic behavior of the system over nanoseconds to microseconds.

Analysis: The resulting trajectory is analyzed to understand the binding process. This includes identifying the stable binding pose of the ligand, calculating the binding free energy to predict the affinity of the ligand for the receptor, and identifying the specific amino acid residues that form hydrogen bonds, van der Waals contacts, or hydrophobic interactions with the ligand.

For this compound, MD simulations could reveal how the flexible alkyl chain adapts its conformation to fit into a hydrophobic binding pocket, while the hydroxyl group forms specific hydrogen bonds with polar residues in the receptor. The conjugated triene system might engage in π-stacking or other non-covalent interactions.

Prediction of Spectroscopic Properties to Aid Structural Assignment

Computational chemistry is widely used to predict spectroscopic data, which can be invaluable for confirming the structure of a newly synthesized or isolated compound. schrodinger.comchemrxiv.orgacs.org By comparing the computationally predicted spectrum with the experimentally measured one, chemists can gain confidence in their structural assignment.

UV-Visible Spectroscopy: As mentioned in section 7.2, TD-DFT calculations can predict the UV-Vis absorption spectrum. For this compound, the presence of a conjugated triene system is expected to result in a strong absorption band in the 260-280 nm range. The exact position and intensity of this band can be sensitive to the solvent and the specific conformation of the polyene, information that can be incorporated into the computational model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensor for each nucleus in the molecule. The predicted shifts can then be compared to the experimental spectrum to aid in the assignment of each peak to a specific atom in the molecule. This is particularly useful for complex molecules with many overlapping signals. For this compound, computational predictions could help to unambiguously assign the signals of the protons and carbons within the conjugated system and along the alkyl chain.

Table 3: Predicted Spectroscopic Data for Structural Assignment of this compound

SpectroscopyPredicted DataStructural Correlation
UV-Visibleλmax ≈ 270 nmCorresponds to the π → π* transition of the conjugated triene system.
¹H NMRδ ≈ 5.5-6.5 ppmChemical shifts characteristic of protons on the conjugated double bonds.
¹H NMRδ ≈ 3.6 ppmChemical shift for the -CH₂-OH protons.
¹³C NMRδ ≈ 120-140 ppmChemical shifts characteristic of sp² carbons in the conjugated system.
¹³C NMRδ ≈ 62 ppmChemical shift for the -CH₂-OH carbon.

This interactive table provides predicted spectroscopic data that would be used to confirm the structure of this compound. The values are typical for the functional groups present in the molecule and would be refined by specific quantum chemical calculations.

Ecological and Agrochemical Research Implications of Pheromonal Polyene Alcohols

Development of Pheromone-Based Pest Management Strategies

Table 1: Identified Pheromone Isomers of Manduca sexta

Compound NameIsomeric ConfigurationRoleReference
Hexadeca-10,12,14-trien-1-ol(10E, 12E, 14Z)Key Sex Pheromone Component chemicke-listy.cz
This compound(10E, 12E, 14E)Sex Pheromone Component molaid.com

Mating disruption is a proactive pest control technique that involves permeating an area with a synthetic pheromone. europa.eu The high concentration of the chemical signal in the air makes it difficult for male insects to locate the natural pheromone trails of calling females, thereby disrupting mating and suppressing subsequent generations. diva-portal.org The identification and synthesis of the specific pheromone components for Manduca sexta, including isomers of this compound, make this compound a candidate for mating disruption strategies. molaid.comchemicke-listy.cz For this technique to be successful, large areas must be treated to prevent the immigration of mated females from adjacent untreated areas. diva-portal.org

Environmental Fate and Degradation Mechanisms in Agricultural Ecosystems

A significant advantage of pheromones in pest management is their favorable environmental profile. nih.govcymitquimica.com Unlike many conventional pesticides, polyene alcohols like this compound are non-toxic and break down rapidly in the environment. europa.eu Research indicates that these compounds are susceptible to degradation through several natural pathways.

Exposure to environmental factors such as atmospheric oxygen, water vapor, and ultraviolet (UV) radiation can chemically alter or break down the pheromone molecule. biorxiv.org The conjugated triene system is particularly susceptible to oxidation. diva-portal.org This degradation process often involves the cleavage of double bonds, transforming the single long-chain molecule into a mixture of smaller, more volatile organic compounds, including aldehydes, ketones, and fatty acids. biorxiv.org Furthermore, being fatty acid derivatives, these pheromones are readily metabolized by soil and water microbes, further contributing to their short persistence in the ecosystem. europa.eudntb.gov.ua

Table 2: Environmental Degradation Factors for Polyene Pheromones

Degradation FactorMechanismResulting ProductsReference
Air (Oxygen)OxidationCleavage of double bonds, formation of smaller volatile compounds. diva-portal.orgbiorxiv.org
UV RadiationPhotodegradationBreakdown of unsaturated hydrocarbon chains. biorxiv.org
WaterHydrolysis (minor pathway), facilitates microbial action.Breakdown into smaller organic compounds. biorxiv.org
MicrobesBiodegradationMetabolized as a carbon source. europa.eu

Broader Impact on Insect Ecology and Evolution

The chemical communication systems of insects, which utilize specific pheromone blends, have profound implications for ecology and evolution. The precise mixture and ratio of pheromone components, such as the different isomers of this compound for Manduca sexta, serve as a highly specific signal for species recognition. diva-portal.orgnih.gov This chemical specificity is a primary mechanism for reproductive isolation, preventing mating between closely related species and thereby playing a crucial role in the process of speciation.

The evolution of these complex, multi-component chemical signals is likely driven by selective pressure to maintain species integrity. Any changes in the pheromone blend or in the corresponding receptors of the insect can lead to divergence and the formation of new species over evolutionary time. Therefore, the study of specific pheromones like this compound provides a window into the fundamental evolutionary forces that shape insect biodiversity.

Future Research Directions and Emerging Areas

Biocatalytic and Chemoenzymatic Approaches to Polyene Synthesis

The synthesis of polyenes, such as Hexadeca-10,12,14-trien-1-ol, is an area ripe for innovation. Traditional chemical synthesis methods often require harsh conditions and can produce a mixture of isomers, necessitating complex purification steps. Biocatalytic and chemoenzymatic approaches offer milder, more selective, and environmentally benign alternatives.

Enzymes, particularly lipases, are gaining prominence as practical biocatalysts for both industrial and laboratory-scale synthesis. skemman.is Lipases operate under mild conditions, which is crucial when working with polyunsaturated compounds that are susceptible to oxidation, double bond migration, and cis-trans isomerization. skemman.is For instance, immobilized Candida antarctica lipase (B570770) (CAL-B) has demonstrated high regioselectivity in the synthesis of complex molecules. mdpi.com Research is ongoing to develop chemoenzymatic strategies for the asymmetric synthesis of enantiopure structured triacylglycerols, which share structural motifs with polyene alcohols. mdpi.com These methods often involve a multi-step process combining enzymatic reactions with traditional chemical steps. mdpi.com

The enzymatic kinetic resolution (EKR) of racemic alcohols is another widely recognized methodology for producing optically active compounds. mdpi.com While this has been applied to a vast number of secondary alcohols, its application to polyunsaturated alcohols like this compound is a promising area for future exploration. mdpi.com

Sustainable Production Methodologies for Polyene Alcohols

The development of sustainable production methods for polyene alcohols is driven by the need for greener and more cost-effective processes. organic-chemistry.org One novel approach involves using hot water as a mildly acidic catalyst to promote the rearrangement of allylic alcohols, which can be a key step in constructing conjugated polyene structures. organic-chemistry.org This method is environmentally friendly, avoids the use of traditional acid or metal catalysts, and does not generate waste salts. organic-chemistry.org

Another avenue of research focuses on the dehydration of more readily available starting materials. For example, fuming sulfuric acid can convert alcohols and polyols into olefins and polyenes. mdpi.com While effective, this method requires harsh conditions. A greener approach involves the chemical dehydration of poly(vinyl alcohol) using sulfuric acid at room temperature to produce polyacetylene, a related polyene. mdpi.com Adapting such precursor-based methods for the specific synthesis of long-chain polyene alcohols is an active area of investigation. mdpi.com

Furthermore, the use of microwave irradiation in conjunction with novel catalysts is being explored to accelerate chemical reactions and improve efficiency in alcohol oxidation, a key step in many synthetic routes. frontiersin.org The development of reusable nanocatalysts, such as cobalt composites immobilized on polysulfone fibrous networks, represents a significant step towards greener chemical synthesis. frontiersin.org

Applications in Advanced Materials Science for Controlled Release (e.g., microencapsulation research)

The application of this compound and similar polyene pheromones in pest management often relies on controlled-release technologies to ensure their efficacy over extended periods. aua.grgoogle.com Microencapsulation is a key technology in this field, protecting the active compound from environmental degradation (e.g., oxidation and light) and enabling its slow, sustained release. aua.grcore.ac.uk

Polymer microcapsules, such as those made from polyurea, gelatin, and gum arabic, serve as efficient delivery vehicles. aua.grcore.ac.uk Research in this area focuses on optimizing the microcapsule's properties, including the thickness and morphology of the polymer shell, to control the release rate of the encapsulated pheromone. aua.gr Interfacial polycondensation is a common technique used to create these microcapsules. aua.gr

A model study using 2-ethylhexyl acetate (B1210297) (EHA) as a pheromone analogue demonstrated the potential for long-term, sustained release. nih.gov By encapsulating wax particles impregnated with EHA within a hydrated gelatin network, a sustained release over six months was achieved. nih.gov Future research will likely focus on adapting and refining these techniques for the specific properties of this compound and other polyene pheromones. The development of semi-solid emulsion formulations that are rain-fast and non-phytotoxic is another emerging area, aiming to provide season-long pest control. google.com

Interdisciplinary Research at the Interface of Chemistry, Ecology, and Entomology

The study of this compound is inherently interdisciplinary, lying at the intersection of chemistry, ecology, and entomology. mdpi.comfrontiersin.org This compound is a semiochemical, a chemical signal that mediates interactions between organisms. mdpi.comfrontiersin.org Specifically, it often functions as a sex pheromone in insects, playing a crucial role in their reproductive success. mdpi.comontosight.ai

Chemical ecology is the discipline that investigates these chemical-mediated interactions. frontiersin.orgnih.gov Advances in analytical chemistry have been instrumental in identifying and characterizing hundreds of pheromones since the first identification of bombykol, (10E,12Z)-hexadecadien-1-ol, in 1959. mdpi.comrutgers.edu This knowledge has been pivotal in developing environmentally sound pest control strategies, such as mating disruption and mass trapping, which can significantly reduce the reliance on conventional insecticides. researchgate.netbohrium.com

Future research will continue to explore the complex interplay between the chemical structure of pheromones like this compound, their biosynthesis and perception by insects, and their role in evolutionary processes such as sexual selection. mdpi.com An interdisciplinary approach, integrating techniques from molecular biology, neurophysiology, and genetics, will be essential to unraveling the intricacies of insect chemical communication and its practical applications in agriculture and ecosystem management. frontiersin.orgresearchgate.net

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